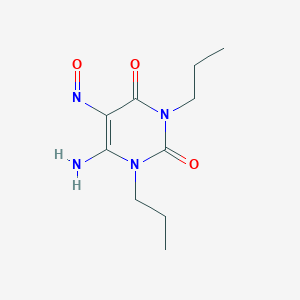

6-氨基-1,3-二丙基-5-亚硝基尿嘧啶

描述

Synthesis Analysis

The synthesis of 6-amino-1,3-dipropyl-5-nitrosouracil and related compounds typically involves the condensation of urea or N,N'-dimethyl urea, cyanoacetic acid, and acetic anhydride followed by a nitrosation reaction with sodium nitrite. This method has been applied to synthesize various 6-amino-5-nitrosouracils, demonstrating the adaptability of this synthesis route to produce nitrosouracil derivatives with different substitutions (Kumar et al., 2020).

Molecular Structure Analysis

Molecular orbital calculations and X-ray diffraction analyses have been instrumental in understanding the structure and coordination environments of 6-amino-1,3-dipropyl-5-nitrosouracil derivatives. For instance, the copper complex of a derivative, [Cu(ADNU)2(H2O)2], demonstrated an octahedral environment around the metal atom, providing insights into the molecular geometry and electron distribution in such compounds (Salas et al., 1992).

Chemical Reactions and Properties

6-Amino-1,3-dipropyl-5-nitrosouracil undergoes various chemical reactions, including condensation and oxidation-reduction with thiols, leading to a diverse range of products. These reactions are indicative of the compound's reactivity and its potential utility in synthetic chemistry (Youssefyeh, 1975).

Physical Properties Analysis

The physical properties of 6-amino-1,3-dipropyl-5-nitrosouracil derivatives, such as their crystalline nature, solubility in aromatic hydrocarbons, and stability against air and moisture, have been characterized through spectroscopic techniques and X-ray crystallography. These studies have provided a detailed understanding of the compound's stability and solubility profile, which are crucial for its handling and application in various chemical processes (Artem’eva & Petrova, 2022).

Chemical Properties Analysis

The reactivity of 6-amino-1,3-dipropyl-5-nitrosouracil with various metal ions has been explored to form complexes, indicating its potential application in coordination chemistry. The formation of complexes with transition metal ions such as Cu(II) and Co(II) has been characterized, revealing the compound's ability to act as a ligand and participate in the formation of coordination polymers with interesting structural and magnetic properties (Teleb, 2004).

科学研究应用

有机合成:该化合物与硫醇反应生成缩合和氧化还原产物,表明其在有机合成中的潜在用途 (Youssefyeh, 1975)。此外,已经开发出一种使用 6-氨基-5-亚硝基尿嘧啶和缩氨脲合成 1,2,4-三嗪 4-氧化物的方法,表明在有机合成和催化中具有进一步的应用 (Yavolovskii & Ivanov, 2007).

抗菌活性:6-氨基-5-亚硝基尿嘧啶的衍生物,如 5-(3-硝基苯偶氮)-6-氨基尿嘧啶,已显示出对各种细菌和真菌的抗菌活性 (Zaki 等,2018)。这表明在开发新的抗菌剂方面具有潜在的应用。

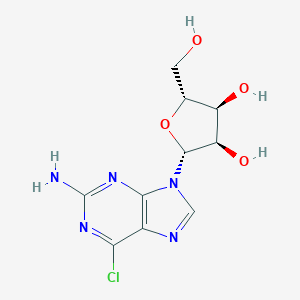

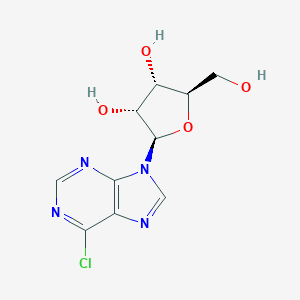

金属离子络合:研究表明,5-亚硝基-6-氨基尿嘧啶 (ANU) 及其衍生物在与钴、铜和镍等金属离子络合时表现出颜色变化,表明其在金属离子络合中的潜在用途 (Kumar 等,2020).

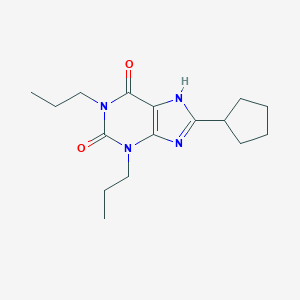

药物中间体:制备衍生物,如 1,3-二甲基-4-氨基-5-亚硝基尿嘧啶 (VI),是生产茶碱和咖啡因中间体的有效方法 (Abramova 等,1978).

热学研究和晶体学:已经对包括 6-氨基-5-亚硝基尿嘧啶在内的 5-亚硝基嘧啶衍生物的金属配合物进行了热学研究,以了解它们的热分解过程 (Salas-peregrin 等,1985)。此外,对其铜 (II) 配合物的晶体结构进行了分析,揭示了其分子结构的细节 (Salas 等,1992).

属性

IUPAC Name |

6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHWJHPBAYITQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409229 | |

| Record name | 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1,3-dipropyl-5-nitrosouracil | |

CAS RN |

81250-33-1 | |

| Record name | 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

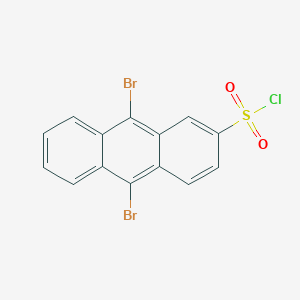

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

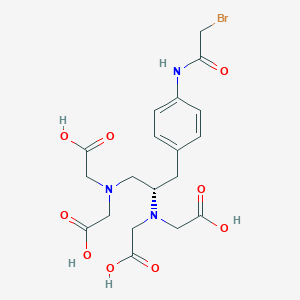

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)